N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester

Description

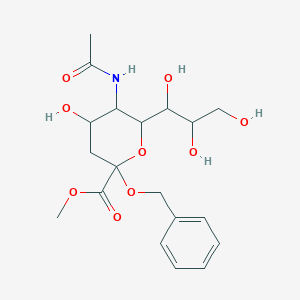

N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is a chemically modified sialic acid derivative critical in biomedical research. Sialic acids are nine-carbon sugars involved in cellular recognition, immune modulation, and pathogen interactions. This compound features a benzyl group at the 2-hydroxyl position and a methyl ester at the carboxyl group, enhancing its stability and utility in synthetic applications. It serves as a precursor for antiviral drug development and studies targeting neurodegenerative disorders, cancer, and inflammatory diseases .

Synonyms: Methyl (methyl 5-acetamido-3,5-dideoxy-D-glycero-β-D-galacto-non-2-ulopyranosid)onate.

Properties

Molecular Formula |

C19H27NO9 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

methyl 5-acetamido-4-hydroxy-2-phenylmethoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |

InChI |

InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22) |

InChI Key |

RBYASKWXZPHFPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid followed by benzylation and methylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Regioselective Acetylation via Silyl Exchange (ReSET)

The Regioselective Silyl Exchange Technique (ReSET) enables precise acetylation at specific hydroxyl groups :

-

Mechanism : Silyl ethers at C4, C9, and C8 positions undergo sequential exchange with acetic acid, guided by electronic effects from the N-acetyl (NHAc) group and steric factors .

-

Order of Reactivity : C4 (secondary) > C9 (primary) > C8 (secondary) > C2 (anomeric) .

Experimental Findings :

-

Microwave irradiation (60°C, 30W) accelerates reactions while maintaining selectivity .

-

HMBC and HSQC NMR confirmed acetylation sites, with C4 showing the strongest electron-withdrawing influence from NHAc .

Oxidative Deamination and Ester Exchange

Under oxidative conditions, the compound may undergo:

-

Deamination : Loss of the N-acetyl group, forming an imine intermediate that hydrolyzes to a ketone .

-

Ester Exchange : The 4-O-acetyl group can be replaced by external nucleophiles (e.g., acetate ions) via a 1-oxabicyclo[3.1.0]hexyl oxonium ion intermediate .

Notable Observation :

Comparative Reactivity with Analogues

The benzyl group confers distinct reactivity compared to simpler derivatives:

This compound’s unique reactivity profile makes it invaluable for synthesizing complex glycoconjugates and studying sialic acid-mediated biological processes. Further research could explore its utility in glycoengineering and drug development.

Scientific Research Applications

N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used to study cellular processes and interactions involving neuraminic acid derivatives.

Medicine: Research involving this compound helps in understanding diseases related to sialic acid metabolism.

Industry: It is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It primarily affects the sialylation process, which is crucial for cell-cell communication and pathogen recognition. The compound’s effects are mediated through its incorporation into glycoproteins and glycolipids, influencing various biological functions .

Comparison with Similar Compounds

2-Deoxy-2,3-dehydro-N-acetylneuraminic Acid Methyl Ester

- Structural Differences : Lacks the benzyl group at C2 and contains a chlorine atom at the primary hydroxyl position. The 2,3-dehydro modification introduces a double bond between C2 and C3, altering conformational flexibility .

- Synthesis : Synthesized via dehydrohalogenation of 4,7,8,9-tetra-O-p-nitrobenzoyl-2-bromo-2-deoxy-N-acetylneuraminic acid methyl ester using triethylamine or molecular sieves .

- Applications : Used to study sialidase-resistant analogs and enzyme-substrate interactions due to its unsaturated structure.

2-O-Methyl-β-D-N-acetylneuraminic Acid Methyl Ester

Saccharin N-(2-Acetic Acid Methyl Ester)

Fatty Acid Methyl Esters (e.g., cis-11-Eicosenoic Acid Methyl Ester)

- Structural Differences: Long-chain aliphatic esters lacking the cyclic sialic acid backbone. Examples include eicosenoic and erucic acid methyl esters .

- Applications : Used in biodiesel production, lipidomics, and as GC-MS standards.

Comparative Data Table

Key Research Findings

Synthetic Challenges: this compound requires precise protection of hydroxyl groups to avoid side reactions, similar to intermediates in hepatitis C drug synthesis (e.g., N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester) . Base-sensitive intermediates, such as methyl 3-chloro-3-oxopropanoate, necessitate base-free conditions to prevent decomposition, a common issue in ester syntheses .

Biological Activity :

- The benzyl group in this compound enhances metabolic stability compared to methyl or hydrogen substituents, making it preferable for in vivo studies .

- Unsaturated analogs (e.g., 2,3-dehydro derivatives) exhibit reduced binding to viral hemagglutinins but are valuable for mechanistic studies .

Analytical Characterization :

- GC-MS and NMR are standard techniques for characterizing methyl esters, as seen in fatty acid ester analysis (e.g., Figure 8A in ) and sialic acid derivatives .

Q & A

Q. How can enzymatic synthesis improve regioselective modifications of neuraminic acid derivatives?

- Answer: Engineer enzymes like sialyltransferases or epimerases to enhance specificity for 2-O-benzylation. For example, site-directed mutagenesis (SDM) of catalytic residues in CV_TA variants has improved activity toward methyl ester substrates in analogous systems . Couple this with kinetic studies to optimize reaction conditions (pH, temperature) .

Q. What strategies address contradictions in stability data under varying storage conditions?

- Answer: Conduct accelerated degradation studies (40°C/75% RH) and compare with long-term storage (-20°C). Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., ester cleavage or benzyl group oxidation). Reference stability protocols from lipid ester studies, where -20°C storage preserved integrity for ≥5 years .

Q. How can positional isomers of benzylated neuraminic acid derivatives be resolved analytically?

- Answer: Use advanced chromatographic methods:

- GC on SP™-2560 columns: Resolves geometric isomers via polarity differences .

- Chiral HPLC: Differentiates enantiomers using cellulose-based chiral stationary phases.

Cross-validate with computational modeling (e.g., DFT calculations) to predict retention times and isomer stability .

Q. What experimental designs mitigate discrepancies in quantification via GC vs. HPTLC?

- Answer: Calibrate both methods with certified reference materials (CRMs). For GC, use a 37-component FAME mix (SMB00937) to standardize retention indices. For HPTLC, validate against UKAS/ISO 17043-certified standards. Statistical analysis (e.g., Bland-Altman plots) can identify systematic biases .

Q. How can computational modeling predict reactivity of the acetyl and benzyl groups under catalytic conditions?

- Answer: Perform density functional theory (DFT) calculations to map transition states for benzylation or ester hydrolysis. Compare with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates. Reference methyl ester reactivity studies in fatty acid systems for mechanistic insights .

Q. What methodologies detect trace impurities from incomplete benzylation or esterification?

- Answer: Implement LC-MS/MS in multiple reaction monitoring (MRM) mode to target specific byproducts (e.g., unmodified neuraminic acid or mono-benzylated intermediates). Use orthogonal techniques like 2D NMR (HSQC, HMBC) to confirm structural assignments .

Data Conflict Resolution & Methodological Notes

- Contradictory Stability Data: Cross-reference accelerated degradation results with real-time stability studies. For example, short shelf-life observations (e.g., hydrolysis at room temperature) may align with long-term stability at -20°C, as seen in lipid ester analogs .

- Isomer Identification Challenges: Combine high-resolution mass spectrometry (HRMS) with ion mobility spectrometry (IMS) to separate co-eluting isomers, as demonstrated in NBOMe derivative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.